
N-(2-isopropylphenyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-3,3-diphenylpropanamide, also known as IPP, is a synthetic compound that belongs to the class of amides. IPP is widely used in scientific research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that are involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
作用機序
N-(2-isopropylphenyl)-3,3-diphenylpropanamide acts as a modulator of the endocannabinoid system by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids such as anandamide, which are involved in regulating pain sensation and mood. By inhibiting FAAH, N-(2-isopropylphenyl)-3,3-diphenylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and an improvement in mood.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects in animal models. These effects include a reduction in pain sensitivity, an improvement in mood, and an increase in appetite. N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of N-(2-isopropylphenyl)-3,3-diphenylpropanamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been shown to have off-target effects on other enzymes, which may complicate data interpretation. Additionally, N-(2-isopropylphenyl)-3,3-diphenylpropanamide is a relatively new compound, and its long-term safety profile has not been fully established.
将来の方向性
There are several areas of future research that could be explored with N-(2-isopropylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of research is the investigation of N-(2-isopropylphenyl)-3,3-diphenylpropanamide's potential as a treatment for neurodegenerative diseases. Finally, the safety and efficacy of N-(2-isopropylphenyl)-3,3-diphenylpropanamide in humans need to be further studied in order to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(2-isopropylphenyl)-3,3-diphenylpropanamide involves the reaction of 2-isopropylphenylacetic acid with benzaldehyde in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield N-(2-isopropylphenyl)-3,3-diphenylpropanamide.
科学的研究の応用
N-(2-isopropylphenyl)-3,3-diphenylpropanamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain management, anxiety, and depression. N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C24H25NO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
3,3-diphenyl-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C24H25NO/c1-18(2)21-15-9-10-16-23(21)25-24(26)17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3,(H,25,26) |
InChIキー |
LHRDORYDOIQLMI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



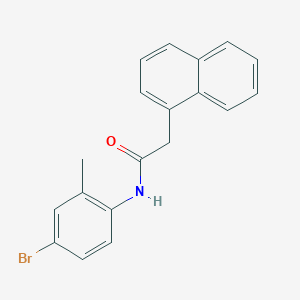

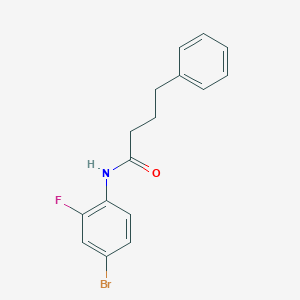

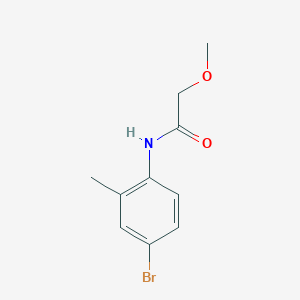
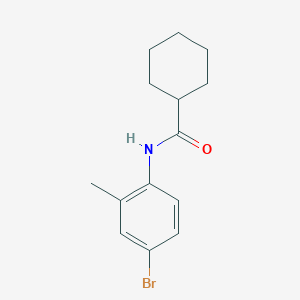
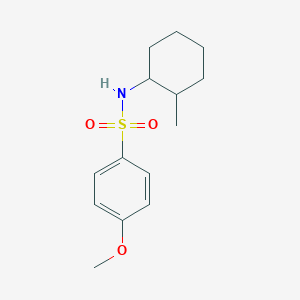
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)

![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
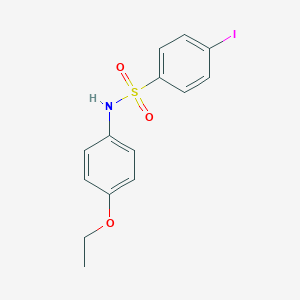

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
